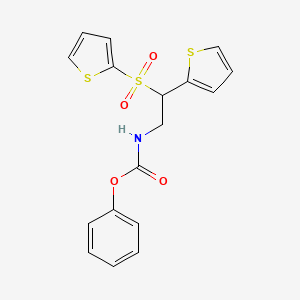

Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate

Description

Properties

IUPAC Name |

phenyl N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S3/c19-17(22-13-6-2-1-3-7-13)18-12-15(14-8-4-10-23-14)25(20,21)16-9-5-11-24-16/h1-11,15H,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRCWSZRSYKJEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the thiophene ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

Sulfonylation: The thiophene ring is then sulfonylated using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

Carbamate formation: The final step involves the reaction of the sulfonylated thiophene with phenyl isocyanate to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate, a comparison with analogous carbamates and sulfur-containing derivatives is essential. Below is an analysis of key structural and functional analogs:

Table 1: Structural and Functional Comparison of Carbamate Derivatives

Key Observations

Functional Group Influence: The sulfonyl group in the target compound distinguishes it from analogs like Desmedipham and Hydroprene. Thiophene vs. Furan: Compounds with thiophen-2-yl groups (e.g., the target compound and those in ) exhibit stronger π-electron delocalization than furan analogs, which may enhance binding to aromatic-rich biological targets (e.g., enzymes or receptors).

Biological Activity: Desmedipham’s herbicidal activity is linked to its ability to disrupt photosynthesis, whereas the target compound’s sulfonyl-thiophene motif may favor interactions with redox-active enzymes (e.g., cytochrome P450) or sulfotransferases .

Synthetic Challenges: The synthesis of sulfonated carbamates like the target compound requires precise control over sulfonation reactions, often necessitating catalysts or protecting groups to avoid side reactions . In contrast, non-sulfonated analogs (e.g., Desmedipham) are more straightforward to synthesize.

Biological Activity

Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C16H15N1O3S3

Molecular Weight : 369.43 g/mol

Purity : Typically around 95%

The compound is characterized by a complex structure that includes thiophene and sulfonyl groups, which are known to enhance biological activity through various mechanisms.

The biological activity of Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate is primarily attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. The presence of thiophene rings enhances its interaction with biological targets, potentially leading to:

- Inhibition of cancer cell proliferation

- Induction of apoptosis in malignant cells

- Anti-inflammatory effects through modulation of cytokine release

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The following table summarizes key findings regarding its efficacy against various cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 0.5 | Induction of apoptosis and cell cycle arrest |

| SK-Hep-1 (Liver) | 0.8 | Inhibition of proliferation |

| NUGC-3 (Gastric) | 1.2 | Modulation of signaling pathways |

These results indicate that the compound exhibits significant potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

In addition to its anticancer properties, Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate has shown promise in reducing inflammation. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases .

Study 1: Anticancer Efficacy

A study conducted on the MDA-MB-231 breast cancer cell line demonstrated that treatment with Phenyl (2-(thiophen-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The observed IC50 value was 0.5 μM, indicating high potency against this cancer type.

Study 2: Inflammatory Response Modulation

In a separate investigation focusing on inflammatory responses, the compound was administered to mice models exhibiting induced inflammation. Results indicated a marked decrease in inflammatory markers, suggesting that it could be beneficial for treating conditions such as rheumatoid arthritis or other inflammatory disorders .

Study 3: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has provided insights into how modifications can enhance biological activity. For instance, variations in the sulfonyl group have been shown to influence potency and selectivity against different cancer types, paving the way for further optimization in drug design .

Q & A

Q. Basic

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfonyl group deshielding adjacent carbons) .

- IR : Carbamate C=O stretch (~1700 cm⁻¹) and sulfonyl S=O bands (~1350/1150 cm⁻¹) .

- X-ray Crystallography : Mercury software visualizes crystal packing and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .

How do conflicting data between experimental and computational results arise, and how can they be resolved?

Advanced

Discrepancies often stem from:

- Functional Limitations : B3LYP may underestimate sulfonyl group polarization; use double-hybrid functionals (e.g., DSD-PBEP86) .

- Crystal vs. Gas-Phase : Solid-state effects (e.g., π-stacking) alter bond lengths vs. gas-phase DFT. Use periodic boundary conditions in VASP for accuracy .

- Solution Dynamics : NMR chemical shifts in solution vs. static DFT calculations. Include explicit solvent molecules in MD simulations .

What strategies mitigate degradation of the carbamate group during storage or biological assays?

Q. Advanced

- pH Control : Store in anhydrous conditions (carbamates hydrolyze in acidic/basic media) .

- Lyophilization : Freeze-drying with cryoprotectants (trehalose) retains stability .

- Additives : Include 1% BSA in bioassays to prevent non-specific adsorption .

How can docking studies predict the compound’s interaction with biological targets like enzymes?

Q. Advanced

- Target Selection : Prioritize sulfonamide-binding enzymes (e.g., carbonic anhydrase) using UniProt .

- Software : AutoDock Vina or Schrödinger Suite with flexible side-chain sampling .

- Validation : Compare docking poses with co-crystallized ligands (PDB entries) and validate via SPR binding assays .

What are the challenges in synthesizing analogs with modified thiophene substituents?

Q. Advanced

- Regioselectivity : Thiophene C-H activation requires directing groups (e.g., pyridine auxiliaries) for sulfonylation at C2 .

- Compatibility : Avoid strong acids/bases that cleave the carbamate. Use Pd-catalyzed cross-coupling for late-stage diversification .

How does the sulfonyl group influence solubility, and what formulation strategies improve bioavailability?

Q. Basic

- Solubility : Sulfonyl groups enhance hydrophilicity (logP reduction by ~1.5 units). Use DLS to assess nanoparticle dispersion in PBS .

- Co-Solvents : 10% DMSO/PEG 400 mixtures improve aqueous solubility for in vitro testing .

What crystallographic tools can identify polymorphism in this compound?

Q. Advanced

- Mercury’s Materials Module : Compare packing motifs (e.g., herringbone vs. layered) across polymorphs .

- PXRD : Match experimental patterns with Mercury-simulated spectra to detect new forms .

How do reaction byproducts form during sulfonylation, and how are they characterized?

Q. Advanced

- Byproducts : Over-oxidation to sulfones (LCMS monitoring at m/z +32 vs. target) .

- Isolation : Prep-HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

- Structural Elucidation : HRMS and 2D NMR (HSQC/HMBC) confirm sulfone vs. sulfonic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.